ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2 and 2. The 2-position is modified with a [(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino group, while the 5-position carries an ethyl carboxylate ester. This structure combines electron-rich (pyrazole) and electron-deficient (thiazole) moieties, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18N4O3S/c1-4-25-17(24)15-11(2)19-18(26-15)20-16(23)14-10-13(21-22(14)3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,19,20,23) |
InChI Key |
DDVNOZNZMMEKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reaction: The pyrazole and thiazole rings are then coupled through a condensation reaction with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
The compound’s structural and functional characteristics are compared with analogs below. Key parameters include molecular weight, substituent effects, and reported physicochemical or biological data.
Structural Analogues with Modified Acyl Amino Groups
Key Observations :
- The indole-carbonylamino analog (CAS 1219577-34-0) introduces a bulkier aromatic system, which may enhance π-π stacking interactions in biological targets but reduce solubility .
- The chloro/fluoro-pyrazole analog demonstrates how halogen substitution can modulate lipophilicity and target binding, a common strategy in drug design .
Derivatives with Heterocyclic Modifications
Key Observations :
- The tetrazole-thioether analog (CAS 528565-39-1) introduces a flexible sulfur-containing chain, which may improve membrane permeability in biological systems .
Physicochemical and Spectroscopic Comparisons
IR and NMR Data :
- The parent compound’s IR spectrum would likely show peaks for ester C=O (~1730 cm⁻¹), amide C=O (~1680 cm⁻¹), and thiazole C=N (~1560 cm⁻¹), consistent with analogs like 6b .
- ¹H NMR of the trifluoromethylbenzamido analog (CAS 476279-12-6) includes signals for CF₃ (δ ~4.0 ppm) and aromatic protons (δ 7.4–8.2 ppm), differing from the parent compound’s pyrazole signals .
Thermal Properties :
- Analogs with bulky substituents (e.g., indole or isoxazole) exhibit higher melting points (>160°C), suggesting stronger intermolecular interactions .
Biological Activity
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole intermediates. The thiazole ring is crucial for imparting biological activity, as it is often associated with various pharmacological effects. The specific synthetic pathway may vary, but it generally includes the formation of the thiazole structure followed by the introduction of the pyrazole moiety.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl 4-methyl thiazole derivative | 7.8 | Staphylococcus aureus |
| Ethyl 4-methyl thiazole derivative | 15.6 | Escherichia coli |
| Oxytetracycline (control) | 15.6 | Staphylococcus aureus |
These findings suggest that the compound may have a twofold to sixteenfold increased efficacy compared to standard antibiotics like oxytetracycline .
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have shown promising antifungal activity. Compounds structurally related to this compound demonstrated high efficacy against fungal strains such as Fusarium oxysporum, with effective concentrations ranging from 6 to 9 µg/mL .
Case Studies
A study focusing on the biological activity of various thiazole derivatives highlighted that certain modifications in the molecular structure could enhance antimicrobial effectiveness. For example, amino thiazoles with additional functional groups exhibited superior activity against multiple bacterial strains .
Another case involved a series of synthesized pyrazole derivatives that were evaluated for their antifungal properties, where compounds with specific substituents showed enhanced activity compared to others . These studies underline the importance of structural diversity in optimizing biological activity.
Q & A
Q. What are the optimal synthetic routes for ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyrazole-thiazole coupling reaction using K₂CO₃ as a base in anhydrous acetone under reflux (60–80°C for 10–12 hours) is effective . Yield optimization involves:
- Catalyst screening : Test alternatives like Cs₂CO₃ or DBU to enhance reactivity.
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) to balance reaction rate and byproduct formation.
- Purification : Use silica gel chromatography (petroleum ether/ethyl acetate, 6:1 v/v) followed by recrystallization in ethyl acetate .
Q. How do structural analogs of this compound differ in bioactivity, and what substitutions are most impactful?
- Methodological Answer : Analogs like ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (CAS 1171552-15-0) share the thiazole-pyrazole core but vary in substituents. Key comparisons include:
| Substituent | Bioactivity Trend | Example Compound |
|---|---|---|
| Fluorophenyl | Enhanced antimicrobial activity | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
| Trifluoromethyl | Increased metabolic stability | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
- Synthetic Focus : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to modulate electronic effects .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the thiazole (δ 7.5–8.0 ppm) and pyrazole (δ 6.5–7.2 ppm) rings, with ester carbonyls at ~170 ppm .
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products under accelerated stability testing (40°C/75% RH) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for thiazole-pyrazole hybrid synthesis?
- Methodological Answer : Conflicting mechanistic pathways (e.g., radical vs. nucleophilic mechanisms) can be addressed via:
- DFT Calculations : Compare activation energies for intermediates using Gaussian09 at the B3LYP/6-31G* level .
- Kinetic Isotope Effects (KIE) : Perform deuterium labeling at reactive sites (e.g., pyrazole NH) to distinguish between concerted and stepwise pathways .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during reflux .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
- Methodological Answer : Poor aqueous solubility (logP ~3.5) limits bioavailability. Solutions include:
- Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain cell viability .
- Nanoparticle Formulation : Use PLGA encapsulation (75:25 lactide:glycolide) to enhance dissolution rates .
- Prodrug Design : Introduce phosphate esters at the carboxylate group for pH-dependent release .
Q. How can conflicting data on enzyme inhibition (e.g., COX-2 vs. 5-LOX selectivity) be reconciled?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to compare binding poses in COX-2 (PDB: 3LN1) vs. 5-LOX (PDB: 3V99). Focus on hydrophobic interactions with Val523 (COX-2) vs. Phe177 (5-LOX) .
- Mutagenesis Assays : Engineer HEK293 cells expressing COX-2/5-LOX mutants (e.g., Val523Ala) to validate binding hypotheses .
- Selectivity Index (SI) : Calculate IC₅₀ ratios (COX-2/5-LOX) under standardized conditions (pH 7.4, 37°C) to quantify bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
